1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule featuring a 2,4-difluorophenyl group and a pyrimidine moiety substituted with ethoxy and methyl groups. The 2,4-difluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the pyrimidine scaffold contributes to π-π stacking interactions and hydrogen bonding .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-3-29-19-11-18(23-12(2)24-19)25-14-5-7-15(8-6-14)26-20(28)27-17-9-4-13(21)10-16(17)22/h4-11H,3H2,1-2H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRQRFRCZGYTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting an isocyanate derivative of one aromatic system with an amine derivative of the other aromatic system.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic systems can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
*Estimated based on molecular formula.
Key Observations :
- Pyrimidine vs. Quinoline/Triazine: The ethoxy-methylpyrimidine group in the target compound likely offers improved solubility over bulkier quinoline (Ki8751) or rigid triazine derivatives .
- Substituent Flexibility: Morpholinylmethyl () and trimethoxyphenoxy () groups increase hydrophilicity but may reduce target specificity compared to the ethoxy-methylpyrimidine motif.
Key Observations :
- Fluorine Impact : The 2,4-difluorophenyl group in the target compound and Ki8751 enhances binding to kinases like VEGFR2, but excessive fluorination (e.g., trifluoromethyl in ) may reduce potency due to steric effects .
- Heterocyclic Core : Pyrido[2,3-d]pyrimidine derivatives () exhibit strong intermolecular interactions (Hirshfeld analysis), correlating with stable binding but variable activity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications for therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Research indicates that this compound acts primarily as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. The specific binding interactions of the compound with kinase targets have been elucidated through structural studies, revealing that it occupies the ATP-binding site, forming critical hydrogen bonds with key amino acids in the active site of kinases such as EGFR (Epidermal Growth Factor Receptor) .
Antiproliferative Effects
In vitro studies have demonstrated that 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HCT116 Cell Line : IC50 = 7.76 µM
- OVCAR-8 Cell Line : IC50 = 9.76 µM
These values indicate that the compound is effective at relatively low concentrations, suggesting a strong potential for further development as an anticancer agent .
Selectivity and Toxicity
The selectivity profile of this compound has been assessed against various kinases, revealing a preference for certain targets while exhibiting moderate activity against others. For example, it shows a notable selectivity for mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC). This selectivity may reduce off-target effects and associated toxicities commonly seen with broader-spectrum kinase inhibitors .
Preclinical Studies
In preclinical models, the oral administration of this compound at a dose of 10 mg/kg resulted in a 42% reduction in tumor growth in xenograft models . This finding underscores its potential utility in therapeutic settings.
Comparative Studies
A comparative analysis with other kinase inhibitors has shown that 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has superior potency compared to several marketed drugs. For example, while some inhibitors require micromolar concentrations for efficacy, this compound operates effectively within the nanomolar range .
Data Table: Key Biological Activities
| Biological Activity | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative Activity | HCT116 | 7.76 | Effective against colorectal cancer |
| Antiproliferative Activity | OVCAR-8 | 9.76 | Effective against ovarian cancer |
| Tumor Growth Inhibition | Xenograft Model | N/A | 42% reduction at 10 mg/kg |
Q & A
(Basic) What are the recommended synthetic pathways for 1-(2,4-Difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, and what purification methods ensure high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrimidine intermediate. For example:
- Step 1: Synthesis of the 6-ethoxy-2-methylpyrimidin-4-amine via nucleophilic substitution or palladium-catalyzed coupling .
- Step 2: Coupling the pyrimidine intermediate with 4-aminophenyl urea using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3: Introducing the 2,4-difluorophenyl group via urea bond formation, often employing isocyanate intermediates .
Purification:
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating intermediates .
- Final compound purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
(Advanced) How do structural modifications in analogs of this compound influence binding affinity and selectivity toward kinase targets?
Methodological Answer:
Comparative studies of structurally related compounds (e.g., substitution of ethoxy with isopropoxy or methoxy groups on the pyrimidine ring) reveal:
- Ethoxy vs. Isopropoxy: Ethoxy groups enhance solubility but may reduce hydrophobic interactions in kinase active sites, as seen in analogs with IC₅₀ differences of 2- to 5-fold .
- Fluorine Positioning: 2,4-Difluorophenyl substitution improves metabolic stability compared to mono-fluorinated analogs, as demonstrated in microsomal stability assays .
Experimental Validation:
- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
- Use X-ray crystallography of kinase-ligand complexes to map interactions (e.g., hydrogen bonding with hinge regions) .
(Basic) What analytical techniques are essential for characterizing this compound’s structural integrity and stability?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹⁹F NMR is critical for verifying fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- Stability Studies:
- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
(Advanced) How can researchers resolve contradictions in reported biological activity data across different cell lines?
Methodological Answer:
Discrepancies may arise from variations in experimental design:
- Cell Line-Specific Factors:
- Screen for kinase expression levels (e.g., Western blot or qPCR) to correlate target abundance with potency .
- Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to isolate compound effects .
- Assay Conditions:
- Standardize serum concentration (e.g., 10% FBS vs. serum-free) to account for protein-binding effects .
- Validate results across multiple assays (e.g., MTT, ATP-lite, and colony formation) .
(Advanced) What computational strategies are effective for predicting off-target interactions and optimizing selectivity?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to screen against kinase homology models (e.g., PDB: 2JDO) . Prioritize residues within 5 Å of the binding pocket .
- Machine Learning:
- Train models on kinase inhibition datasets (e.g., ChEMBL) to predict off-target liabilities .
- Free Energy Perturbation (FEP):
- Calculate ΔΔG values for substituent modifications (e.g., ethoxy to methoxy) to guide SAR .
(Basic) What in vitro assays are recommended for initial evaluation of anticancer activity?
Methodological Answer:
- Proliferation Assays:
- MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .
- Apoptosis Detection:
- Annexin V/PI staining followed by flow cytometry .
- Target Engagement:
- Western blot for phosphorylation status of downstream kinases (e.g., ERK, AKT) .
(Advanced) How can researchers design structure-activity relationship (SAR) studies to optimize pharmacokinetic properties without compromising potency?
Methodological Answer:
- Lipophilicity Adjustments:
- Introduce polar groups (e.g., hydroxyl or amine) to reduce logP, monitored via shake-flask assays .
- Metabolic Stability:
- Test in human liver microsomes (HLM) with LC-MS quantification of parent compound remaining after 1 hour .
- In Silico ADMET Prediction:
- Use SwissADME or ADMET Predictor™ to prioritize analogs with favorable bioavailability and low CYP inhibition .
(Basic) What safety profiling assays are critical prior to in vivo studies?
Methodological Answer:
- Cytotoxicity in Normal Cells:
- Test in HEK-293 or MRC-5 fibroblasts at 10× IC₅₀ of cancer cells .
- hERG Inhibition:
- Patch-clamp assays or FLIPR® Tetra for cardiac toxicity risk .
- Ames Test:
- Assess mutagenicity in TA98 and TA100 bacterial strains .
(Advanced) How can cryo-EM or crystallography elucidate the compound’s binding mode to disordered kinase domains?
Methodological Answer:
- Crystallography:
- Co-crystallize the compound with kinase domains (e.g., CDK2) using vapor diffusion. Resolve structures at ≤2.0 Å resolution .
- Cryo-EM for Flexible Targets:
- Apply to kinases with dynamic activation loops (e.g., BRAF), using 300 kV microscopes and 100,000× magnification .
- Hydrogen-Deuterium Exchange (HDX-MS):
- Map conformational changes upon binding .
(Advanced) What strategies mitigate solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Prodrug Design:
- Introduce phosphate or ester groups hydrolyzed in vivo .
- Nanoparticle Encapsulation:
- Use PLGA or liposomal carriers, characterized via dynamic light scattering (DLS) for size (100–200 nm) and PDI (<0.2) .
- Co-Solvent Systems:
- Test PEG-300/Cremophor EL® mixtures, ensuring <10% hemolysis in rat RBCs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
